Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate
CAS No.: 116543-92-1
Cat. No.: VC21267185
Molecular Formula: C11H7BrO4
Molecular Weight: 283.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116543-92-1 |
|---|---|
| Molecular Formula | C11H7BrO4 |
| Molecular Weight | 283.07 g/mol |
| IUPAC Name | methyl 6-bromo-4-oxochromene-2-carboxylate |
| Standard InChI | InChI=1S/C11H7BrO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3 |
| Standard InChI Key | IUMTXDXUKVLQLE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br |
| Canonical SMILES | COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Information
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate is a brominated chromone derivative with a carboxymethyl functionality. The compound is characterized by the following identification parameters:
| Parameter | Information |
|---|---|
| CAS Number | 116543-92-1 |
| Molecular Formula | C₁₁H₇BrO₄ |
| Molecular Weight | 283.07 g/mol |
| Synonyms | 4H-1-Benzopyran-2-carboxylic acid, 6-bromo-4-oxo-, methyl ester |
| MDL Number | MFCD03424512 |
The compound contains a chromone core structure (4H-1-benzopyran-4-one) with specific substituents that define its chemical identity and reactivity profile .
Structural Features
The molecular structure of methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate consists of several key components:
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A chromone scaffold (4H-1-benzopyran-4-one), which serves as the core structure
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A bromine atom at the 6-position of the benzene ring
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A methyl carboxylate group (-COOCH₃) at the 2-position
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A ketone functionality at the 4-position, characteristic of all chromones
This structural arrangement contributes to the compound's reactivity, particularly through the carboxylate group, which can participate in various chemical transformations. The bromine substituent at the 6-position also provides opportunities for further functionalization through coupling reactions and substitutions .
Physical and Chemical Properties
Physical Properties
While specific physical property data for methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate is limited in the available research, some properties can be inferred from similar compounds. For comparison, related compounds like methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate have the following physical properties:
| Property | Value for Related Compound (6-Chloro derivative) |
|---|---|
| Density | 1.4±0.1 g/cm³ |
| Boiling Point | 356.6±42.0 °C at 760 mmHg |
| Flash Point | 155.7±26.9 °C |
The bromine-substituted variant would likely have a higher molecular weight and slightly different physical properties due to the larger halogen atom .
Chemical Reactivity
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate exhibits several important chemical characteristics:
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The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid (6-bromo-4-oxo-4H-chromene-2-carboxylic acid)
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The bromine substituent provides a reactive site for cross-coupling reactions (such as Suzuki, Stille, or Sonogashira couplings)
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The chromone scaffold contains electrophilic sites that can participate in various addition reactions
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The ester functionality serves as a versatile handle for further derivatization
The compound represents an important building block in the synthesis of more complex molecules, particularly in medicinal chemistry where chromone derivatives have shown diverse biological activities.
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate typically involves a two-step process similar to that used for other chromone-2-carboxylic acid derivatives. The corresponding acid can be synthesized using 5′-bromo-2′-hydroxyacetophenone as a starting material, followed by esterification to yield the methyl ester .
A synthetic route for the related 6-bromo-4-oxo-4H-chromene-2-carboxylic acid involves:
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Reaction of 5′-bromo-2′-hydroxyacetophenone with ethyl oxalate in the presence of a base
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Subsequent cyclization and hydrolysis to form the carboxylic acid
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Esterification with methanol and an acid catalyst to produce the methyl ester
Microwave-Assisted Synthesis
Recent advancements include microwave-assisted synthesis methods for chromone-2-carboxylic acids, which can be applied to prepare the precursor of methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate. This approach offers several advantages:
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Significantly reduced reaction times
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Improved yields (up to 87% for the acid precursor)
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More environmentally friendly conditions
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Enhanced scalability for laboratory and industrial applications
The synthesis of 6-bromo-4-oxo-4H-chromene-2-carboxylic acid via microwave-assisted synthesis has been reported to give high yields, with spectroscopic data confirming the product structure:
¹H-NMR (DMSO-d₆) δ: 8.12 (1H, d, J = 2.4 Hz, H5), 8.03 (1H, dd, J₁ = 9.0 Hz, J₂ = 2.5 Hz, H7), 7.74 (1H, d, J = 9.0 Hz), 6.95 (1H, s, H3) .
Subsequent esterification with methanol would yield the target methyl ester compound.
| Supplier | Location | Product List Size | Advantage Rating |
|---|---|---|---|
| Yantai ShengKailun Chemical Technology Co., Ltd. | China | 7964 | 55 |
| Shanghai Xiushi Biomedical Co., LTD | China | 4633 | 58 |
Additional global suppliers exist, with a total of 4 suppliers reported in the database .
| Manufacturer | Product Number | Purity | Packaging | Price (USD) |
|---|---|---|---|---|
| American Custom Chemicals Corporation | HCH0320401 | 95.00% | 5mg | $497.51 |
| Alichem | 116543921 | Not specified | 1g | $464.28 |
These prices were last updated on December 16, 2021, and may have changed since then. The relatively high cost per gram indicates the specialized nature of this compound and its likely use primarily in research settings rather than large-scale industrial applications .
Applications and Research Significance
Medicinal Chemistry Applications
Chromone derivatives, including methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The chromone scaffold serves as a privileged structure in drug discovery, and brominated variants offer additional opportunities for structural diversification.
The compound is particularly valuable as a building block for creating focused compound libraries for structure-activity relationship studies. The presence of both a reactive bromine substituent and a carboxylate functionality makes it an excellent starting point for derivatization to create compounds with potential pharmacological properties .
Synthetic Utility
As a functionalized chromone, methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate serves several important roles in synthetic organic chemistry:
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Building block for heterocyclic synthesis
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Intermediate in the preparation of bioactive molecules
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Scaffold for developing chemical libraries
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Substrate for studying halogen-directed reactions
The compound's reactive carbonyl group (carboxylic ester) makes it a versatile synthon capable of participating in an extensive spectrum of chemical reactions, allowing it to serve as a key intermediate in the development of more complex molecular structures .
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